molecular formula C16H19BF2N2O2 B12636027 3-Bodipy-propanoic Acid Ethyl Ester

3-Bodipy-propanoic Acid Ethyl Ester

Cat. No.: B12636027
M. Wt: 320.1 g/mol
InChI Key: UEGDIEANOMZZBH-UHFFFAOYSA-N
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Description

3-Bodipy-propanoic Acid Ethyl Ester is a significant biomedical compound extensively used in fluorescent staining and cellular imaging. This compound facilitates meticulous studies in various fields, including cell metabolism monitoring, lipid oxidation scrutiny, and mitochondrial function evaluation. Its utility extends to drug metabolism visualization, cancer cell research, and neurodegenerative disease investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bodipy-propanoic Acid Ethyl Ester typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses boronic acids or esters as reagents, which are prepared through the electrophilic trapping of an organometallic reagent with a boric ester .

Industrial Production Methods: Industrial production of this compound involves large-scale Suzuki–Miyaura coupling reactions under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the boronic acid or ester intermediates and to facilitate efficient transmetalation and oxidative addition steps .

Chemical Reactions Analysis

Types of Reactions: 3-Bodipy-propanoic Acid Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the BODIPY core.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Bodipy-propanoic Acid Ethyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical reactions and processes.

    Biology: Facilitates cellular imaging and monitoring of biological processes such as cell metabolism and lipid oxidation.

    Medicine: Plays a crucial role in drug metabolism visualization, cancer cell research, and neurodegenerative disease studies.

    Industry: Employed in the development of fluorescent dyes and probes for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Bodipy-propanoic Acid Ethyl Ester involves its ability to fluoresce under specific conditions. The compound’s BODIPY core absorbs light and emits fluorescence, which can be detected and measured. This property makes it an excellent tool for imaging and visualization in biological and chemical systems . The molecular targets and pathways involved include interactions with cellular components such as lipids and proteins, which facilitate the monitoring of various biological processes .

Comparison with Similar Compounds

    BODIPY FL: Another BODIPY derivative used for similar applications but with different photophysical properties.

    Ethyl Propionate: A simpler ester used in various chemical reactions but lacks the fluorescent properties of 3-Bodipy-propanoic Acid Ethyl Ester.

Uniqueness: this compound is unique due to its strong fluorescence, photostability, and versatility in various applications. Unlike simpler esters, it provides valuable insights into biological and chemical processes through its fluorescent properties .

Properties

IUPAC Name

ethyl 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BF2N2O2/c1-4-23-16(22)8-7-13-5-6-14-10-15-11(2)9-12(3)20(15)17(18,19)21(13)14/h5-6,9-10H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGDIEANOMZZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)OCC)C)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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